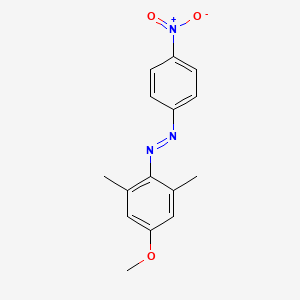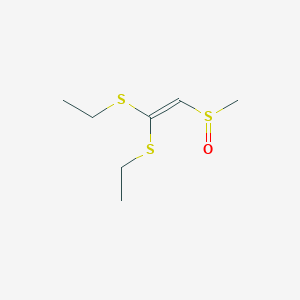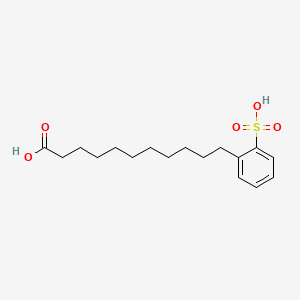
N-Cyclohexyl-N-ethyl-4-((1-methyl-1H-tetrazol-5-yl)thio)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyclohexyl-N-ethyl-4-((1-methyl-1H-tetrazol-5-yl)thio)butanamide is a synthetic organic compound with the molecular formula C14H25N5O It is characterized by the presence of a tetrazole ring, a cyclohexyl group, and an ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-N-ethyl-4-((1-methyl-1H-tetrazol-5-yl)thio)butanamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a click chemistry approach, which involves the reaction of an azide with an alkyne under copper-catalyzed conditions.
Thioether Formation: The tetrazole derivative is then reacted with a suitable thiol to form the thioether linkage.
Amide Formation: The final step involves the reaction of the thioether-tetrazole intermediate with N-cyclohexyl-N-ethylamine to form the desired amide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N-Cyclohexyl-N-ethyl-4-((1-methyl-1H-tetrazol-5-yl)thio)butanamide can undergo various chemical reactions, including:
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted tetrazoles
Applications De Recherche Scientifique
N-Cyclohexyl-N-ethyl-4-((1-methyl-1H-tetrazol-5-yl)thio)butanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It can be used in biochemical assays to study enzyme activity and protein interactions.
Mécanisme D'action
The mechanism of action of N-Cyclohexyl-N-ethyl-4-((1-methyl-1H-tetrazol-5-yl)thio)butanamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to enzymes and receptors. The cyclohexyl and ethyl groups provide hydrophobic interactions, enhancing the compound’s binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Cyclohexyl-N-ethyl-4-(5-methyl-1H-tetrazol-1-yl)butanamide
- N-Cyclohexyl-N-ethyl-5-methyl-1H-tetrazole-1-butanamide
Uniqueness
N-Cyclohexyl-N-ethyl-4-((1-methyl-1H-tetrazol-5-yl)thio)butanamide is unique due to the presence of the thioether linkage, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group .
Propriétés
Numéro CAS |
80463-72-5 |
|---|---|
Formule moléculaire |
C14H25N5OS |
Poids moléculaire |
311.45 g/mol |
Nom IUPAC |
N-cyclohexyl-N-ethyl-4-(1-methyltetrazol-5-yl)sulfanylbutanamide |
InChI |
InChI=1S/C14H25N5OS/c1-3-19(12-8-5-4-6-9-12)13(20)10-7-11-21-14-15-16-17-18(14)2/h12H,3-11H2,1-2H3 |
Clé InChI |
RWGGSNKUNTZVTC-UHFFFAOYSA-N |
SMILES canonique |
CCN(C1CCCCC1)C(=O)CCCSC2=NN=NN2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2,5-Dimethylphenyl)methanesulfonyl]-1-oxo-4-phenyl-1lambda~5~-pyridine](/img/structure/B14409602.png)
![1-[6-(dimethylarsanylsulfanylmethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione](/img/structure/B14409606.png)
![2-(1-Azabicyclo[2.2.2]octan-3-yl)-1-phenylethan-1-one](/img/structure/B14409614.png)
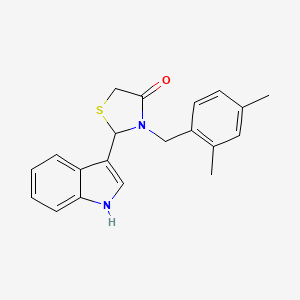

![N-{3-[(Butan-2-yl)amino]-4-(2-methoxyethoxy)phenyl}acetamide](/img/structure/B14409636.png)
![1,7-Naphthalenedisulfonic acid, 4-(benzoylamino)-5-hydroxy-6-[[1-sulfo-6-[[2-(sulfooxy)ethyl]sulfonyl]-2-naphthalenyl]azo]-, tetrasodium salt](/img/structure/B14409641.png)
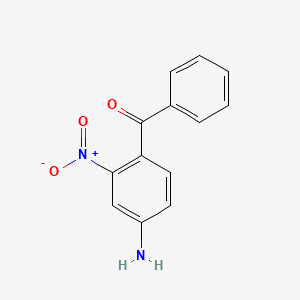
![4-[(1H-Indol-1-yl)methyl]-1-methylpyridin-1-ium iodide](/img/structure/B14409648.png)
